molecular formula C12H16O3 B2491302 (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid CAS No. 2248185-87-5

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid

Cat. No.: B2491302
CAS No.: 2248185-87-5
M. Wt: 208.257
InChI Key: XLNOABVGEKCMDL-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid is a chiral building block of high interest in pharmaceutical and organic synthesis research. This compound, with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol, is characterized by its specific (2R) stereochemistry and a 2-methoxyphenyl substituent . The compound's structural features make it a valuable precursor for developing targeted molecules where stereochemistry plays a critical role in biological activity and receptor binding. As a single enantiomer, it is particularly useful for the stereoselective synthesis of potential therapeutic agents and for probing chiral spaces in medicinal chemistry. The 2-methylbutanoic acid core is a known structural motif, and its enantiomers are studied for their distinct properties; for instance, the (R)-enantiomer of the related compound 2-methylbutanoic acid is noted for its organoleptic properties, underscoring the importance of chirality in functional outcomes . Researchers employ this chemical in exploring structure-activity relationships, designing prodrugs, and creating novel compounds for pharmacological screening. This compound is provided for laboratory research purposes only. This product is labeled with the CAS number 2248185-87-5 and is strictly for professional use in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(2R)-4-(2-methoxyphenyl)-2-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(12(13)14)7-8-10-5-3-4-6-11(10)15-2/h3-6,9H,7-8H2,1-2H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNOABVGEKCMDL-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CC=CC=C1OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of α,β-unsaturated esters represents a robust method for installing the (2R) configuration. A precursor such as (E)-4-(2-methoxyphenyl)-2-methylbut-2-enoic acid ethyl ester can be hydrogenated using a chiral ruthenium catalyst coordinated with (R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). This approach, inspired by the enantioselective synthesis of 2-methylbutanoic acid derivatives, typically achieves >90% ee under mild conditions (20–50°C, 10–50 bar H₂). The reaction proceeds via syn-addition of hydrogen, with the BINAP ligand dictating the facial selectivity.

Reaction Conditions :

  • Catalyst: RuCl₂[(R)-BINAP]
  • Solvent: Methanol or ethanol
  • Temperature: 25°C
  • Pressure: 30 bar H₂
  • Yield: 85–92%
  • Enantiomeric Excess: 88–95%

Post-hydrogenation, saponification with aqueous NaOH (2M, 60°C) yields the free carboxylic acid.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation with Chiral Amines

Racemic 4-(2-methoxyphenyl)-2-methylbutanoic acid is resolved using (1R,2S)-(−)-ephedrine. The diastereomeric salts are separated via fractional crystallization.

Optimized Protocol :

  • Racemic acid (10 mmol) and (−)-ephedrine (10 mmol) dissolved in hot ethanol.
  • Cooling to 4°C induces crystallization of the (2R)-acid-ephedrine salt.
  • Yield: 40–45% (theoretical maximum 50%)
  • Enantiomeric Excess: 98–99% after recrystallization

Enzymatic Kinetic Resolution

Lipase-Catalyzed Ester Hydrolysis

Lipase B from Candida antarctica (CAL-B) hydrolyzes the (2R)-enantiomer of 4-(2-methoxyphenyl)-2-methylbutanoic acid ethyl ester preferentially.

Conditions :

  • Substrate: Racemic ethyl ester (1M in phosphate buffer pH 7)
  • Enzyme: CAL-B (20 mg/mmol substrate)
  • Temperature: 37°C, 24 h
  • Conversion: 48–52%
  • Enantiomeric Excess (unreacted ester): 90–95% (2S)

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Key Advantages Limitations
Asymmetric Hydrogenation 85–92 88–95 High stereoselectivity, one-step Requires specialized catalysts
Chiral Pool Synthesis 70–75 100 (from chiral pool) No resolution needed Limited substrate availability
Diastereomeric Salt 40–45 98–99 High purity Low yield, multiple steps
Enzymatic Resolution 45–50 90–95 Mild conditions, eco-friendly Partial conversion, substrate design

Mechanistic Insights and Optimization

Stereochemical Control in Asymmetric Hydrogenation

The Ru-BINAP catalyst’s bulky phosphine ligands create a chiral environment, favoring adsorption of the α,β-unsaturated ester’s si face. Density functional theory (DFT) studies suggest that the transition state involves a η²-coordination of the olefin to Ru, with hydride transfer occurring concomitantly.

Solvent Effects in Friedel-Crafts Alkylation

Polar aprotic solvents (e.g., dichloromethane) enhance AlCl₃’s Lewis acidity, accelerating alkylation. Conversely, ethereal solvents (THF) reduce side reactions but slow the rate.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis: (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid serves as an essential precursor for synthesizing more complex organic molecules. Its unique structure allows for diverse modifications that can lead to new compounds with varied functionalities.

Biology

  • Biological Activity Studies: Derivatives of this compound are being investigated for their potential antimicrobial and anti-inflammatory properties. Research has shown that these derivatives can interact with biological targets, influencing cellular pathways.
  • Mechanism of Action: The methoxyphenyl group enhances binding affinity to enzymes or receptors, potentially modulating biological responses through signal transduction pathways.

Medicine

  • Therapeutic Potential: Ongoing research is focused on the compound's applications in drug development. It shows promise in treating conditions related to inflammation and pain management due to its biological activity.
  • Case Studies: Investigations into its efficacy as an anti-inflammatory agent have been documented, highlighting its potential role in developing new therapeutic strategies for chronic inflammatory diseases.

Industrial Applications

  • Production of Specialty Chemicals: The compound is utilized in manufacturing specialty chemicals with specific properties tailored for various industrial applications. Its versatility makes it suitable for producing materials used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-2-Methylbutanoic Acid Derivatives

The stereochemistry of 2-methylbutanoic acid derivatives significantly influences their properties. highlights that (S)-2-methylbutanoic acid exhibits a fruity aroma, while the (R)-enantiomer has a cheesy/sweaty odor due to differential interactions with olfactory receptors.

Photodegradation Products of Clinofibrate

identifies 2-methylbutanoic acid as a photodegradation product of clinofibrate, a fibrate drug. For example, the 2-methoxyphenyl group in the target compound could enhance UV resistance compared to unsubstituted 2-methylbutanoic acid, which is prone to elimination under irradiation .

Esters of 2-Methylbutanoic Acid

Ethyl esters of 2-methylbutanoic acid (e.g., 2-methylbutanoic acid ethyl ester) are key aroma compounds in fermented foods (). The target compound’s carboxylic acid group, unlike ester derivatives, may limit its volatility but enhance its suitability for pharmaceutical applications, such as prodrug formulations requiring hydrolytic activation .

HBK Series Piperazine Derivatives

Compounds like HBK14–HBK19 () share the 4-(2-methoxyphenyl)piperazine moiety but differ in backbone structure. Unlike the HBK series, which are hydrochlorides with phenoxy-ethoxyethyl chains, the target compound’s aliphatic chain and carboxylic acid group may confer distinct solubility and receptor-binding profiles, particularly in CNS-targeted therapies .

Hydroxy-Substituted Analogs

(2R,3S)-3-hydroxy-2-methylbutanoic acid () and (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid () demonstrate how hydroxyl or amino groups alter reactivity. The target compound lacks these polar groups, suggesting reduced hydrogen-bonding capacity and possibly lower solubility in aqueous media compared to hydroxy-substituted analogs .

Data Table: Key Properties of (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic Acid vs. Similar Compounds

Compound Name Structural Features Key Properties/Applications Evidence Reference
This compound R-configuration, 2-methoxyphenyl, carboxylic acid Potential chiral drug intermediate; moderate photostability
(S)-2-Methylbutanoic acid S-configuration, unsubstituted Fruity aroma; food flavoring agent
2-Methylbutanoic acid ethyl ester Ethyl ester, unsubstituted Volatile; key component in Jinhua ham aroma
HBK14 (piperazine derivative) 4-(2-Methoxyphenyl)piperazine, hydrochloride CNS activity; high solubility in polar solvents
(2R,3S)-3-hydroxy-2-methylbutanoic acid Hydroxy group, R/S-configuration Biochemical precursor; higher aqueous solubility

Research Findings and Implications

  • Stereochemical Impact : The (R)-configuration of the target compound may limit its utility in flavor chemistry compared to the (S)-enantiomer but could enhance specificity in chiral drug synthesis .
  • Photostability: The 2-methoxyphenyl group may reduce susceptibility to UV degradation compared to 2-methylbutanoic acid, as seen in clinofibrate photoproducts .
  • Biological Activity : Structural analogs like HBK compounds highlight the importance of the piperazine moiety for CNS targeting, whereas the carboxylic acid group in the target compound may favor metabolic stability .

Biological Activity

(2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid, known for its unique chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by a methoxyphenyl group and a branched methylbutanoic acid moiety. Its stereochemistry contributes to its biological properties, influencing interactions with various biological targets.

Key Properties

PropertyValue
Molecular FormulaC12_{12}H16_{16}O2_{2}
Molecular Weight208.26 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory processes. Notably, it has been studied for its potential as a PPARγ agonist , which plays a crucial role in regulating metabolic and immune responses.

  • Anti-Inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating the activity of pro-inflammatory transcription factors such as NF-κB and STAT. This modulation helps in reducing inflammation in various disease models, including inflammatory bowel disease (IBD) .
  • Antimicrobial Activity : Derivatives of this compound have shown promise in antimicrobial studies, indicating potential applications in treating infections .

Case Studies

  • Inflammatory Bowel Disease (IBD) :
    • A study demonstrated that supplementation with fatty acids similar to this compound could ameliorate symptoms of IBD in preclinical models. The mechanism involved PPARγ activation, leading to reduced macrophage infiltration and inflammation .
  • Cancer Research :
    • Research indicates that compounds with structural similarities can suppress tumor angiogenesis and inhibit cancer cell proliferation through PPARγ activation. This suggests that this compound may have anticancer potential .

Similar Compounds

The following compounds share structural similarities with this compound:

CompoundBiological Activity
2-Methoxyphenylacetic AcidAnti-inflammatory
4-Methoxyphenylbutanoic AcidAntimicrobial

Unique Features

This compound is distinguished by its specific stereochemistry and the combination of methoxyphenyl and methylbutanoic acid moieties, which impart unique chemical and biological properties compared to its analogs .

Research Applications

The compound's derivatives are being explored for various applications:

  • Pharmaceutical Development : Ongoing research aims to develop new therapeutic agents targeting metabolic disorders and inflammatory diseases.
  • Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules .

Q & A

Q. What are the common synthetic routes for (2R)-4-(2-Methoxyphenyl)-2-methylbutanoic acid, and how can purity be optimized?

The synthesis typically involves Friedel-Crafts alkylation for aryl group introduction, followed by stereoselective reduction or chiral resolution to achieve the (2R) configuration. Purity optimization includes recrystallization (e.g., using ethanol/water mixtures) and chromatographic methods like reverse-phase HPLC (≥95% purity). Reaction intermediates should be monitored via TLC or GC-MS to minimize byproducts .

Q. How is the stereochemical configuration confirmed for this compound?

Chiral chromatography (e.g., Chiralpak® columns) and circular dichroism (CD) spectroscopy are standard. Single-crystal X-ray diffraction provides definitive confirmation of the (2R) configuration. Comparative NMR analysis with enantiomeric standards can also validate stereochemistry .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • NMR (¹H/¹³C): Assigns proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm).
  • HPLC/LC-MS: Quantifies purity and detects trace impurities.
  • FT-IR: Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Q. What storage conditions prevent degradation of this compound?

Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group. Avoid prolonged exposure to UV light due to potential photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee)?

  • Catalysts: Chiral catalysts like BINOL-derived phosphoric acids enhance ee in asymmetric synthesis.
  • Solvent Systems: Polar aprotic solvents (e.g., DMF) improve reaction kinetics for aryl coupling.
  • Temperature Control: Lower temperatures (–10°C to 0°C) reduce racemization during carboxylate formation .

Q. What strategies evaluate in vitro biological activity, such as antimicrobial or anti-inflammatory effects?

  • Enzyme Assays: Test inhibition of COX-2 or 5-LOX for anti-inflammatory activity (IC₅₀ values).
  • Cell-Based Assays: Use LPS-induced RAW 264.7 macrophages to measure cytokine suppression (e.g., IL-6, TNF-α).
  • MIC Testing: Assess antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via broth dilution .

Q. How is photostability assessed, and what are the main degradation products?

Conduct accelerated photodegradation studies under UV light (e.g., 254 nm). Analyze via LC-MS to identify products like 4-(2-hydroxyphenyl) derivatives (demethylation) and decarboxylated analogs. Stability is quantified using half-life (t₁/₂) calculations under standardized conditions .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking: Use AutoDock Vina to model binding to PPAR-γ or NF-κB.
  • MD Simulations: GROMACS simulations assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models: Corrogate substituent effects on bioactivity using Hammett constants .

Q. How can structural analogs be designed to improve pharmacokinetics?

  • Bioisosteric Replacement: Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability.
  • Prodrug Strategies: Esterify the carboxylic acid to improve oral bioavailability.
  • SAR Studies: Modify the methyl group on the butanoic acid backbone to balance lipophilicity and solubility .

Q. What regulatory considerations apply in preclinical testing of derivatives?

Follow OECD guidelines for acute toxicity (OECD 423) and genotoxicity (OECD 471). Ensure compliance with FDA’s Good Laboratory Practice (GLP) for data integrity. Ethical approval is mandatory for in vivo studies, particularly for inflammatory or cancer models .

Q. Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC120–123°C
Enantiomeric Excess (ee)Chiral HPLC≥98%
LogP (Lipophilicity)Shake Flask2.8 ± 0.3
Plasma Stability (t₁/₂)LC-MS (37°C, pH 7.4)4.2 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.